3-Oxotetradecanoyl-CoA
Description
Properties
CAS No. |
122364-86-7 |
|---|---|
Molecular Formula |
C35H60N7O18P3S |
Molecular Weight |
991.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxotetradecanethioate |
InChI |
InChI=1S/C35H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-22,24,28-30,34,46-47H,4-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
IQNFBGHLIVBNOU-QSGBVPJFSA-N |
SMILES |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Pathways and Metabolism
3-Oxotetradecanoyl-CoA is primarily produced during the peroxisomal beta-oxidation of hexadecanoic acid. This compound plays a crucial role as an intermediate in the synthesis of long-chain fatty acids and their derivatives. Understanding its role in metabolic pathways is essential for elucidating lipid metabolism mechanisms.
Table 1: Key Enzymes Involved in the Metabolism of this compound
Applications in Microbial Biotechnology
Research has demonstrated the utility of this compound in microbial biosynthesis, particularly in engineered strains of Escherichia coli and Pseudomonas aeruginosa. These microorganisms utilize this compound to produce various metabolites, including biofuels and biopolymers.
Case Study: Biofuel Production
In a study involving engineered E. coli, researchers modified metabolic pathways to enhance the production of long-chain alkenes using intermediates like this compound. The results indicated a significant increase in alkene yield, showcasing its potential in sustainable biofuel production .
Metabolic Engineering for Polymer Production
Another promising application of this compound lies in the production of biopolymers such as polyhydroxyalkanoates (PHAs). These biodegradable plastics can be synthesized through microbial fermentation processes that incorporate this compound as a metabolic precursor.
Table 2: Comparison of Biopolymer Production Pathways
| Pathway Type | Microorganism | Key Intermediate | Reference |
|---|---|---|---|
| PHA Biosynthesis | Cupriavidus necator | This compound | |
| Bioengineering for Hydrocarbons | Pseudomonas putida | Long-chain Acyl-CoAs |
Insights from Recent Research
Recent studies have highlighted the significance of this compound in understanding cellular responses to environmental stresses, such as metal toxicity. For instance, integrated redox proteomics and metabolomics studies have shown alterations in metabolite profiles, including this compound, under cadmium exposure conditions . Such insights are crucial for developing strategies to mitigate toxic effects on microbial systems.
Comparison with Similar Compounds
Structural Comparison
3-Oxotetradecanoyl-CoA belongs to the 3-oxo-acyl-CoA family, which includes compounds differentiated by acyl chain length, saturation, and metabolic context. Key structural and functional distinctions are summarized below:
| Compound Name | Molecular Formula | Molecular Weight (Da) | Chain Length | Saturation | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₃₅H₆₀N₇O₁₈P₃S | 991.29 | 14 | Saturated | 3-oxo group, CoA moiety, linear chain |
| 3-Keto-5-cis-tetradecenoyl-CoA | C₃₅H₅₈N₇O₁₈P₃S | 989.27 | 14 | Unsaturated (5-cis double bond) | 3-oxo group, CoA moiety, unsaturated chain |
| 3-Oxodecanoyl-CoA | C₃₁H₅₂N₇O₁₈P₃S | 935.77 | 10 | Saturated | 3-oxo group, CoA moiety, shorter chain |
| 3-Oxoadipyl-CoA | C₂₈H₄₄N₇O₂₀P₃S | 915.63 | 6 | Saturated | 3-oxo group, CoA moiety, dicarboxylic acid backbone |
Notes:
- Chain length : Longer chains (e.g., 14C) are processed in mitochondrial β-oxidation, while shorter chains (e.g., 6C in 3-Oxoadipyl-CoA) are involved in specialized pathways like aromatic compound degradation .
- Unsaturation: Compounds like 3-keto-5-cis-tetradecenoyl-CoA require isomerases or hydratases for further oxidation .
Functional and Pathway Differences
Key Findings :
- Mitochondrial vs. Peroxisomal Processing : Longer-chain 3-oxo-acyl-CoAs (e.g., 14C) are primarily mitochondrial, while shorter chains (6–10C) are peroxisomal .
- Enzyme Specificity: Thiolase enzymes exhibit substrate preference based on chain length. For example, mitochondrial thiolases cleave this compound into acetyl-CoA and lauroyl-CoA, whereas peroxisomal thiolases act on shorter derivatives .
Research Findings
- This compound in Disease: Elevated levels in RUPP rats (FC = 85.27 vs. Sham+ET) correlate with mitochondrial dysfunction, suggesting its role as a biomarker for metabolic stress in pre-eclampsia .
- Microbial Production: Generated during coal degradation by Streptomyces spp., linking it to biotechnological applications in biofuel production .
- Unsaturated Derivatives: 3-Keto-5-cis-tetradecenoyl-CoA is a transient intermediate in unsaturated fatty acid oxidation, requiring isomerization for further processing .
Q & A
Basic Research Questions
Q. What analytical techniques are optimal for detecting and quantifying 3-Oxotetradecanoyl-CoA in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for precise quantification due to its sensitivity in separating and identifying acyl-CoA derivatives. Key steps include:
- Sample Preparation : Rapid quenching of metabolic activity (e.g., using cold methanol) to prevent degradation.
- Internal Standards : Use of stable isotope-labeled analogs (e.g., deuterated this compound) to correct for extraction efficiency and matrix effects.
- Chromatographic Conditions : Reverse-phase columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve acyl-CoA species .
Q. How does this compound function in mitochondrial beta-oxidation pathways?
- Methodological Answer : As an intermediate in long-chain fatty acid oxidation, this compound is cleaved by thiolases to produce acetyl-CoA, which enters the TCA cycle. In pre-eclampsia models (e.g., RUPP rats), elevated levels correlate with mitochondrial dysfunction, suggesting impaired beta-oxidation. Researchers should measure downstream metabolites (e.g., L-palmitoylcarnitine) and use inhibitors like etomoxir to validate pathway activity .
Q. What are critical considerations for sample preparation when analyzing this compound in cellular assays?
- Methodological Answer :
- Quenching Time : Immediate freezing in liquid nitrogen to halt enzymatic activity.
- Extraction Solvents : Acidified organic solvents (e.g., 80% methanol with 0.1% acetic acid) to stabilize labile CoA esters.
- Storage : Store extracts at -80°C in inert containers to prevent oxidation. Document all steps per ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound levels across different pre-eclampsia models?
- Methodological Answer :
- Model Validation : Compare RUPP (reduced uterine perfusion pressure) and Sham surgical controls to isolate placental ischemia effects.
- Fold Change Analysis : Use thresholds (e.g., FC > 2.0) and statistical rigor (e.g., Benjamini-Hochberg correction for multiple comparisons).
- Mechanistic Follow-Up : Pair lipidomic data with transcriptomic analysis of beta-oxidation genes (e.g., ACOX1, HADHA) to identify regulatory discrepancies .
Q. What experimental designs are suitable for studying this compound in fatty acid elongation under hypoxic conditions?
- Methodological Answer :
- Hypoxia Chambers : Maintain cells/tissues at 1-5% O₂ to mimic pathological states.
- Isotope Tracing : Use ¹³C-labeled palmitate to track incorporation into this compound and elongation products.
- Enzyme Inhibition : Apply siRNA targeting elongases (e.g., ELOVL6) to dissect substrate specificity. Validate findings with mitochondrial respiration assays (Seahorse Analyzer) .
Q. How should multi-omics data be integrated to study this compound regulatory networks?
- Methodological Answer :
- Data Layers : Combine lipidomics (levels of acyl-CoA species), transcriptomics (gene expression of oxidases/reductases), and metabolomics (TCA cycle intermediates).
- Pathway Enrichment Tools : Use platforms like MetaboAnalyst or KEGG Mapper to identify overrepresented pathways.
- Validation : CRISPR-Cas9 knockout of candidate genes (e.g., HMGCS2) to confirm functional links .
Q. What strategies validate interactions between this compound and enzymes like very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330)?
- Methodological Answer :
- Enzyme Assays : Purify recombinant EC 1.1.1.330 and measure NADPH consumption spectrophotometrically (340 nm) in the presence of this compound.
- Inhibitor Studies : Test specificity using substrate analogs (e.g., 3-oxohexadecanoyl-CoA).
- Structural Analysis : Perform X-ray crystallography or cryo-EM to resolve binding conformations .
Data Contradiction and Quality Assurance
Q. How should variability in this compound measurements across laboratories be addressed?
- Methodological Answer :
- Inter-Lab Calibration : Share reference samples (e.g., NIST-certified acyl-CoA mixtures) to standardize protocols.
- QC Metrics : Predefine acceptance criteria (e.g., coefficient of variation <15% for technical replicates).
- Peer Review : Conduct blinded reanalysis of raw data to identify systematic biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
